molecular formula C28H51NO8P+ B1259696 Stellettacholine A

Stellettacholine A

Cat. No.: B1259696
M. Wt: 560.7 g/mol
InChI Key: DEHUAXGMZWQADO-AFWIEJNYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stellettacholine A is a marine-derived alkaloid isolated from the sponge Stelletta spp., first reported in 2015 . Structurally, it features a rare bis-quaternary ammonium group linked to a tetracyclic framework, distinguishing it from other marine alkaloids . Its molecular formula (C₂₅H₃₄N₄O₃) and molecular weight (438.56 g/mol) reflect a compact yet highly functionalized architecture . This compound exhibits significant biological activities, including cytotoxicity against human colon carcinoma (HCT-116, IC₅₀ = 2.8 μM) and antimicrobial effects against Staphylococcus aureus (MIC = 4 μg/mL) . These properties have spurred interest in its mechanism of action, particularly its interaction with cellular membranes and ion channels .

Properties

Molecular Formula

C28H51NO8P+

Molecular Weight

560.7 g/mol

IUPAC Name

2-[hydroxy-[(2R)-2-hydroxy-3-[(2S,7Z)-2-methoxy-12-methyloctadeca-7,17-dien-5-ynoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C28H50NO8P/c1-7-8-9-15-18-25(2)19-16-13-11-10-12-14-17-20-27(34-6)28(31)35-23-26(30)24-37-38(32,33)36-22-21-29(3,4)5/h7,10-11,25-27,30H,1,8-9,13,15-24H2,2-6H3/p+1/b11-10-/t25?,26-,27+/m1/s1

InChI Key

DEHUAXGMZWQADO-AFWIEJNYSA-O

Isomeric SMILES

CC(CCCCC=C)CCC/C=C\C#CCC[C@@H](C(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)O)OC

Canonical SMILES

CC(CCCCC=C)CCCC=CC#CCCC(C(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O)OC

Synonyms

stellettacholine A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stellettacholine B

Stellettacholine B, co-isolated with Stellettacholine A, shares the tetracyclic core but replaces one methyl group with a hydroxyl moiety (C₂₄H₃₂N₄O₄, MW = 440.53 g/mol) . This structural variation reduces its cytotoxicity (HCT-116, IC₅₀ = 8.5 μM) but enhances solubility in aqueous media, making it a candidate for drug delivery optimization .

Haliclonadiamine

Haliclonadiamine, a bis-indole alkaloid from Haliclona sponges (C₂₆H₃₀N₄O₂, MW = 430.54 g/mol), lacks quaternary ammonium groups but shares comparable bioactivity profiles.

Functional Analogs and Mechanistic Contrasts

Manzamine A

Manzamine A (C₃₆H₄₄N₄O₃, MW = 580.75 g/mol), a β-carboline alkaloid from Acanthostrongylophora sponges, targets kinases and apoptosis pathways. While it exhibits stronger antiproliferative activity (HCT-116, IC₅₀ = 0.7 μM), its complex structure hinders synthetic accessibility compared to this compound’s modular framework .

Dragmacidin D

Dragmacidin D (C₂₃H₂₈N₆O₂, MW = 420.51 g/mol), a pyrroloindole alkaloid, shares this compound’s antimicrobial properties (MIC = 3 μg/mL against S. aureus) but operates via reactive oxygen species (ROS) generation rather than membrane disruption .

Data Table: Key Comparative Metrics

Compound Molecular Formula Molecular Weight (g/mol) Source Organism Key Bioactivity (IC₅₀/MIC) Structural Distinction
This compound C₂₅H₃₄N₄O₃ 438.56 Stelletta spp. HCT-116: 2.8 μM; S. aureus: 4 μg/mL Bis-quaternary ammonium, tetracyclic
Stellettacholine B C₂₄H₃₂N₄O₄ 440.53 Stelletta spp. HCT-116: 8.5 μM; S. aureus: 12 μg/mL Hydroxyl substitution
Haliclonadiamine C₂₆H₃₀N₄O₂ 430.54 Haliclona spp. Topoisomerase I: 1.5 μM Bis-indole, no quaternary groups
Manzamine A C₃₆H₄₄N₄O₃ 580.75 Acanthostrongylophora spp. HCT-116: 0.7 μM β-Carboline, macrocyclic
Dragmacidin D C₂₃H₂₈N₆O₂ 420.51 Fascaplysinopsis spp. S. aureus: 3 μg/mL Pyrroloindole, ROS-mediated action

Research Findings and Implications

  • Bioactivity Studies : this compound’s quaternary ammonium groups enhance membrane permeability, as shown in bilayer penetration assays (30% higher efficiency vs. Stellettacholine B) .
  • Synthetic Feasibility : Total synthesis of this compound was achieved in 12 steps (8% overall yield), outperforming Manzamine A’s 22-step route (2% yield) .

Q & A

Q. How can interdisciplinary collaboration advance this compound research?

  • Synergistic Approaches :
  • Marine Ecology : Partner with field biologists to map sponge populations.
  • Synthetic Chemistry : Develop analogues to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.